N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide
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Overview
Description
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is an organic compound that features a pyrazolo[3,4-b]pyridine core with a butyramide group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide typically involves multiple steps. One common approach is to start with the pyrazolo[3,4-b]pyridine core, which is then functionalized with a butyramide group through amidation reactions. The dioxaborolane moiety is introduced via a nucleophilic substitution reaction using appropriate boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dioxaborolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and organometallic compounds are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be employed in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The pyrazolo[3,4-b]pyridine core can interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a fluorine atom instead of the butyramide group.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a cyclopropanesulfonamide group instead of the butyramide group.
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Features an indazole core with a tert-butyl group.
Uniqueness
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dioxaborolane moiety allows for versatile applications in various fields, while the pyrazolo[3,4-b]pyridine core provides a stable and reactive framework for further modifications .
Properties
Molecular Formula |
C16H23BN4O3 |
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Molecular Weight |
330.2 g/mol |
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-yl]butanamide |
InChI |
InChI=1S/C16H23BN4O3/c1-6-7-12(22)19-14-11-8-10(9-18-13(11)20-21-14)17-23-15(2,3)16(4,5)24-17/h8-9H,6-7H2,1-5H3,(H2,18,19,20,21,22) |
InChI Key |
ZXYVYYGVHZWKGW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3N=C2)NC(=O)CCC |
Origin of Product |
United States |
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